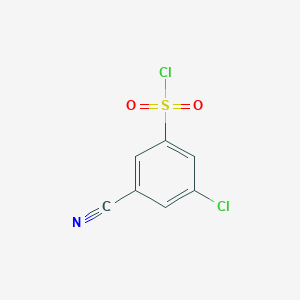

3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCVCCCUFMTMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693272 | |

| Record name | 3-Chloro-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131397-77-7 | |

| Record name | 3-Chloro-5-cyanobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131397-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-chloro-5-cyanobenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document details established synthetic routes, including chlorosulfonation and Sandmeyer-type reactions, offering insights into reaction mechanisms and optimization strategies. Furthermore, it outlines a complete analytical workflow for the structural confirmation and purity assessment of the title compound, incorporating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities that have led to their use as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The synthesis of these vital compounds predominantly relies on the reaction of a primary or secondary amine with a sulfonyl chloride.[2] Consequently, the availability of diverse and functionally substituted sulfonyl chlorides is a critical bottleneck in the exploration of new chemical space for drug discovery.

This compound is a particularly valuable building block. The presence of three distinct functional groups—a sulfonyl chloride for sulfonamide formation, a chloro group, and a cyano group for further synthetic elaboration—provides multiple avenues for structural diversification and the fine-tuning of physicochemical properties in drug candidates.

This guide will provide a detailed examination of the primary synthetic pathways to this compound and the essential analytical techniques for its thorough characterization.

Synthetic Methodologies

Two principal strategies have emerged for the synthesis of aryl sulfonyl chlorides: direct chlorosulfonation of an aromatic ring and the conversion of an amino group via a Sandmeyer-type reaction.

Chlorosulfonation of 3-Chlorobenzonitrile

Direct chlorosulfonation involves the electrophilic aromatic substitution of a hydrogen atom with a chlorosulfonyl group (-SO₂Cl).[3] This method is often accomplished using chlorosulfonic acid (ClSO₃H).[3][4]

The reaction proceeds via the formation of the electrophile, believed to be SO₂Cl⁺, which then attacks the aromatic ring.[5] The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 3-chlorobenzonitrile, both the chloro and cyano groups are deactivating and meta-directing. This directs the incoming chlorosulfonyl group to the position between them.

Diagram of the Chlorosulfonation Workflow:

Caption: Workflow for the chlorosulfonation synthesis.

Experimental Protocol: Chlorosulfonation of 3-Chlorobenzonitrile

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

-

Reagent Addition: Carefully add an excess of chlorosulfonic acid to the flask. While stirring vigorously, add 3-chlorobenzonitrile dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cautiously pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.[6]

Sandmeyer-type Synthesis from 3-Amino-5-chlorobenzonitrile

The Sandmeyer reaction provides an alternative route, starting from the corresponding aniline derivative.[7] This multi-step process involves the diazotization of the primary amine followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1][8] Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[1][8][9]

Diagram of the Sandmeyer-type Synthesis Workflow:

Caption: Workflow for the Sandmeyer-type synthesis.

Experimental Protocol: Sandmeyer-type Synthesis

-

Diazotization: Dissolve 3-amino-5-chlorobenzonitrile in an aqueous acidic solution (e.g., HCl/acetic acid) and cool to 0-5 °C.[10] Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[10] Stir for 30 minutes.

-

Chlorosulfonylation: In a separate flask, prepare a solution of a copper(I) or copper(II) catalyst and an SO₂ source in a suitable solvent.[1][9]

-

Reaction: Slowly add the cold diazonium salt solution to the catalyst mixture. Vigorous nitrogen evolution will be observed. Stir the reaction at room temperature until gas evolution ceases.

-

Work-up and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8] After solvent removal, purify the crude product by column chromatography.[6]

Characterization

Unequivocal characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (δ 7.5-8.5 ppm) showing three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern will be consistent with a 1,3,5-trisubstituted benzene ring.[11] |

| ¹³C NMR | Signals for the six aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12] A sharp peak for the cyano group (C≡N stretching) around 2230 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₃Cl₂NO₂S, MW: 236.08 g/mol ).[13] The isotopic pattern for two chlorine atoms will be observed.[14] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.[15]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Data Acquisition: Obtain the mass spectrum.

-

Data Analysis: Determine the molecular weight and analyze the fragmentation pattern and isotopic distribution to confirm the elemental composition.

Safety Considerations

Sulfonyl chlorides are corrosive and moisture-sensitive.[16][17] They react with water to produce hydrochloric acid and the corresponding sulfonic acid.[16] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[17][18] Chlorosulfonic acid and sulfuryl chloride are highly corrosive and react violently with water.[19] Extreme caution should be exercised when handling these reagents.

Conclusion

The synthesis of this compound can be reliably achieved through either direct chlorosulfonation or a Sandmeyer-type reaction. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Thorough characterization using a combination of NMR, IR, and MS is crucial to ensure the identity and purity of this versatile building block, paving the way for its successful application in the synthesis of novel sulfonamide-based compounds for drug discovery and development.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. globalspec.com [globalspec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. This compound(1131397-77-7) 1H NMR spectrum [chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. This compound CAS#: 1131397-77-7 [amp.chemicalbook.com]

- 14. PubChemLite - this compound (C7H3Cl2NO2S) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of novel therapeutic agents. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride is one such pivotal intermediate. Its trifunctional nature—featuring a reactive sulfonyl chloride, an electron-withdrawing chloro group, and a versatile cyano moiety—makes it a valuable precursor for creating complex molecular architectures.[1][2] The sulfonyl chloride group serves as a robust electrophilic handle for forming stable sulfonamide linkages, a common and privileged functional group in numerous approved drugs.[3][4][5] The strategic placement of the chloro and cyano substituents profoundly influences the molecule's reactivity and provides additional vectors for molecular elaboration, allowing researchers to fine-tune the steric and electronic properties of target compounds.[6]

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and handling of this compound, designed for researchers and professionals engaged in chemical synthesis and drug development.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1131397-77-7 | [7] |

| IUPAC Name | 3-chloro-5-cyanobenzenesulfonyl chloride | [7] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [7][8] |

| Molecular Weight | 236.08 g/mol | [9] |

| Canonical SMILES | N#CC1=CC(Cl)=CC(S(=O)(=O)Cl)=C1 | [7] |

| InChI Key | NNCVCCCUFMTMRO-UHFFFAOYSA-N | [7] |

Chemical Structure:

Section 2: Physicochemical Properties

The physical properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound are not widely published, we can infer its likely properties from closely related analogs.

| Property | Estimated/Inferred Value | Basis for Estimation & Expert Commentary |

| Physical State | White to off-white or light yellow solid | Based on the properties of similar substituted benzenesulfonyl chlorides, such as 3-cyanobenzenesulfonyl chloride which is a crystalline solid.[10] |

| Melting Point | Not reported. Likely in the range of 50-80 °C. | The related 3-cyanobenzenesulfonyl chloride has a melting point of 49-53 °C.[10] The addition of a chlorine atom may slightly increase the melting point due to increased molecular weight and intermolecular forces. |

| Boiling Point | Not reported. High, with decomposition. | Aromatic sulfonyl chlorides are high-boiling liquids or solids. For example, 3-chlorobenzenesulfonyl chloride boils at 102-104 °C under vacuum (1 mmHg).[11] Atmospheric pressure boiling would be significantly higher and likely accompanied by decomposition. |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate). Insoluble/reactive in water. | The hydrophobic benzene ring and susceptibility of the sulfonyl chloride group to hydrolysis limit aqueous solubility.[12] It is expected to be soluble in common organic solvents used for synthesis. |

| Moisture Sensitivity | High. Reacts with water (hydrolysis). | The sulfonyl chloride functional group is readily hydrolyzed by water to the corresponding sulfonic acid. This reactivity is a key consideration for storage and handling.[12] |

Section 3: Spectroscopic and Analytical Characterization

Structural verification is a critical step in synthesis. The following section details the expected spectroscopic signatures for this compound and provides a general workflow for its analysis.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, three distinct signals are expected, likely appearing as multiplets (e.g., triplet or doublet of doublets) between δ 7.5 and 8.5 ppm in a solvent like CDCl₃. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the -SO₂Cl, -Cl, and -CN groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected in the aromatic region (approx. δ 120-145 ppm). The carbon atom attached to the sulfonyl chloride group and the carbon of the nitrile group (-C≡N) will have characteristic chemical shifts. The nitrile carbon typically appears around δ 115-120 ppm.[13][14]

-

IR (Infrared) Spectroscopy: The spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride and nitrile groups.

-

S=O Asymmetric & Symmetric Stretch: Two strong bands, typically around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.

Experimental Protocol: Analytical Workflow

-

Sample Preparation: Dissolve a small quantity (~5-10 mg) of the compound in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃) for NMR analysis. For IR, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Obtain an IR spectrum using an FTIR spectrometer. Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

-

Data Interpretation:

-

NMR: Integrate the proton signals and analyze their multiplicity and coupling constants to confirm the substitution pattern. Compare ¹³C chemical shifts to predicted values.

-

IR: Confirm the presence of the key S=O and C≡N stretching frequencies.

-

MS: Verify the molecular weight and check the isotopic distribution pattern to confirm the presence of two chlorine atoms.

-

Visualization: Analytical Verification Workflow

Caption: Workflow for the analytical verification of this compound.

Section 4: Reactivity and Chemical Behavior

The synthetic utility of this compound is dictated by the reactivity of its sulfonyl chloride group.

Core Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. As a result, it is highly susceptible to nucleophilic attack.[3] The presence of two additional electron-withdrawing groups (-Cl, -CN) on the aromatic ring further increases the electrophilicity of the sulfur center, making this compound more reactive than unsubstituted benzenesulfonyl chloride.[6]

Reaction with Amines (Sulfonamide Formation): The most common application of this reagent is its reaction with primary or secondary amines to form highly stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or aqueous base) to neutralize the HCl byproduct.[5][15]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Visualization: Sulfonamide Formation Mechanism

Caption: General mechanism for nucleophilic substitution to form a sulfonamide.

Section 5: Synthesis and Purification

A plausible and efficient synthesis of this compound can be achieved from the corresponding aniline derivative via a Sandmeyer-type reaction.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods for converting anilines to sulfonyl chlorides and should be performed by trained personnel with appropriate safety precautions.[5]

-

Diazotization:

-

Suspend 3-amino-5-chlorobenzonitrile (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30-45 minutes to form the diazonium salt solution.

-

-

Sulfonylation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

-

-

Reaction Completion & Isolation:

-

After the addition is complete, allow the mixture to stir at room temperature until gas evolution ceases.

-

Pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Extract the aqueous mixture with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash chromatography.

-

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound from its aniline precursor.

Section 6: Safety, Handling, and Storage

Substituted benzenesulfonyl chlorides are reactive and corrosive compounds that demand careful handling.

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage. Contact with skin or eyes requires immediate and thorough rinsing with water.[16][17][18]

-

Water Reactive: Reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[17]

-

Harmful: May be harmful if inhaled or swallowed.[17]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[19]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[16] Avoid creating dust. All glassware and equipment must be scrupulously dried before use.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Store away from incompatible materials such as water, bases, amines, and strong oxidizing agents.[19]

-

For long-term stability, storage under an inert gas atmosphere is recommended.[16]

Conclusion

This compound is a highly valuable and reactive intermediate for chemical synthesis. Its distinct functional groups provide a platform for constructing complex molecules, particularly sulfonamides, which are of high interest in pharmaceutical research. A thorough understanding of its physicochemical properties, reactivity, and hazards is essential for its safe and effective use in the laboratory. By employing the protocols and safety measures outlined in this guide, researchers can confidently leverage this versatile building block to advance their discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. PubChemLite - this compound (C7H3Cl2NO2S) [pubchemlite.lcsb.uni.lu]

- 9. 1131397-77-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 10. 3-Cyanobenzene-1-sulfonyl chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. uwo.scholaris.ca [uwo.scholaris.ca]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.ie [fishersci.ie]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Technical Guide

Introduction

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a sulfonyl chloride, a nitrile group, and a chloro substituent on a benzene ring, makes it a versatile building block for the development of novel molecular entities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in complex synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering insights into the interpretation of the spectra and detailing the underlying principles and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this important synthetic intermediate.

Molecular Structure and Properties

This compound possesses a substituted aromatic ring system. The electron-withdrawing nature of the sulfonyl chloride, nitrile, and chloro groups significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.

Molecular Formula: C₇H₃Cl₂NO₂S[1]

Molecular Weight: 236.08 g/mol [2]

IUPAC Name: 3-chloro-5-cyanobenzenesulfonyl chloride[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield). The splitting pattern (multiplicity) of a signal is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.

Anticipated ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments. The proton between the chloro and cyano groups (H-4) and the protons adjacent to the sulfonyl chloride group (H-2 and H-6) will exhibit distinct chemical shifts and coupling patterns. The strong deshielding effect of the sulfonyl chloride and cyano groups will cause these protons to resonate at a relatively downfield region, typically between 7.5 and 8.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons attached to electron-withdrawing groups are deshielded and appear at higher chemical shifts.

Anticipated ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments due to the substitution pattern. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons directly attached to the chloro (C-Cl) and sulfonyl chloride (C-SO₂Cl) groups will be significantly downfield due to the strong electron-withdrawing effects of these substituents. The remaining aromatic carbons will resonate in the typical aromatic region (around 120-140 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group present.

Anticipated IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C≡N stretching vibration of the nitrile group will appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Anticipated Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with specific intensity ratios. The predicted monoisotopic mass is 234.92615 Da.[3] The fragmentation of the molecular ion is likely to involve the loss of the sulfonyl chloride group or chlorine atoms, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 235.93343 |

| [M+Na]⁺ | 257.91537 |

| [M-H]⁻ | 233.91887 |

| [M]⁺ | 234.92560 |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation and Structural Confirmation

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

-

¹H NMR: The number of signals, their chemical shifts, and splitting patterns in the aromatic region will confirm the 1,3,5-substitution pattern of the benzene ring.

-

¹³C NMR: The number of signals will confirm the presence of six unique aromatic carbons, and their chemical shifts will be consistent with the electronic effects of the chloro, cyano, and sulfonyl chloride substituents. The signal for the nitrile carbon will be a key identifier.

-

IR Spectroscopy: The characteristic absorption bands for the S=O bonds of the sulfonyl chloride and the C≡N bond of the nitrile group will provide definitive evidence for the presence of these functional groups.

-

Mass Spectrometry: The molecular ion peak cluster will confirm the molecular formula and the presence of two chlorine atoms. The fragmentation pattern will be consistent with the proposed structure.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS techniques provides a robust and comprehensive understanding of its molecular structure. The anticipated spectral data, based on established chemical principles and data from analogous compounds, align to confirm the identity and purity of this important synthetic intermediate. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize and characterize this versatile building block in their synthetic endeavors.

References

3-Chloro-5-cyanobenzene-1-sulfonyl chloride mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-5-cyanobenzene-1-sulfonyl Chloride in Organic Reactions

Abstract

This technical guide provides a comprehensive examination of this compound, a highly reactive and versatile reagent in modern organic synthesis. We will dissect its core mechanism of action, focusing on the profound influence of its unique substitution pattern on reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, causality behind experimental choices, and detailed protocols for its effective use in the synthesis of sulfonamides, sulfonate esters, and other key molecular frameworks.

Introduction: Unpacking the Molecular Architecture and Reactivity

This compound (CAS No. 1131397-77-7) is an aromatic sulfonyl chloride distinguished by the presence of two powerful electron-withdrawing groups (EWGs) on the phenyl ring: a chloro group and a cyano group, positioned meta to each other and to the sulfonyl chloride moiety.[1][2][3][4]

The convergence of these three functional groups on a single aromatic scaffold creates a molecule with significantly enhanced electrophilic character at the sulfur atom. The primary reactive center is the sulfonyl chloride (-SO₂Cl) group. The chlorine and cyano substituents exert strong negative inductive (-I) and resonance (-M) effects, which pull electron density away from the benzene ring and, consequently, from the sulfur atom.[5][6] This polarization makes the sulfur atom highly electron-deficient and exceptionally susceptible to attack by a wide range of nucleophiles.[5][7] This heightened reactivity distinguishes it from less substituted analogs like benzenesulfonyl chloride or p-toluenesulfonyl chloride.[5]

Diagram 1: Structure of this compound

Caption: Molecular structure highlighting the key functional groups.

Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center

The predominant mechanism through which this compound reacts is a nucleophilic acyl-type substitution at the hexavalent sulfur center. The chloride ion serves as an excellent leaving group, facilitating the reaction with a variety of nucleophiles.

The general pathway can be summarized as follows:

-

Nucleophilic Attack: A nucleophile (e.g., the nitrogen atom of an amine or the oxygen atom of an alcohol) attacks the highly electrophilic sulfur atom.

-

Formation of a Tetrahedral Intermediate: A transient, pentacoordinate sulfur intermediate is formed.

-

Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion to restore the stable tetrahedral geometry around the sulfur atom.

-

Deprotonation (if applicable): If the nucleophile was initially protonated (like an amine or alcohol), a base present in the reaction medium removes a proton to yield the final, neutral product.

Diagram 2: General Mechanism of Nucleophilic Substitution

Caption: Generalized workflow of nucleophilic attack on the sulfonyl chloride.

Synthesis of Sulfonamides

The formation of sulfonamides is arguably the most significant application of this reagent. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, found in a vast array of drugs including antibiotics, diuretics, and enzyme inhibitors.[7][8] The reaction proceeds readily with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) are used to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

Base: A tertiary amine base is crucial. It does not compete as a nucleophile but effectively neutralizes the generated HCl, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.

-

Temperature: Reactions are often initiated at 0°C to control the initial exothermic release, then allowed to warm to room temperature to ensure completion.

Synthesis of Sulfonate Esters

When reacted with alcohols or phenols, this compound forms sulfonate esters. This transformation is pivotal for two main reasons:

-

Protecting Group: The resulting sulfonate can serve as a robust protecting group for phenols, shielding them from oxidative conditions due to its electron-withdrawing nature.[9]

-

Activation of Alcohols: It converts a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group. This "activation" facilitates subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[9]

Advanced Applications in Drug Discovery & Synthesis

The specific substitution pattern of this compound offers distinct advantages in drug design and as a versatile synthetic intermediate.

-

Modulation of Pharmacological Properties: The chloro and cyano groups significantly impact the physicochemical properties of the final molecule. The chloro group can enhance membrane permeability and metabolic stability, a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery.[10] The cyano group can participate in hydrogen bonding and other key interactions with biological targets.

-

Amine Protecting Group Strategy: The resulting N-(3-chloro-5-cyanophenylsulfonyl) amine (sulfonamide) can be used as a protecting group. Notably, sulfonamides derived from electron-deficient sulfonyl chlorides (like cyanobenzenesulfonyl chlorides) can be cleaved under milder conditions than their tosyl or mesyl counterparts, often using thiolates in the presence of a base.[11] This provides an orthogonal protection strategy in complex multi-step syntheses.

-

Scaffold for Targeted Inhibitors: This reagent is an ideal starting point for synthesizing targeted therapies. For instance, it has been used in the development of novel 1,3,5-triazine derivatives that act as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer progression.[12]

Experimental Protocols & Data

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a self-validating system for the reliable synthesis of sulfonamides using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).

-

Quenching & Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (1x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Diagram 3: Experimental Workflow for Sulfonamide Synthesis

Caption: Step-by-step laboratory workflow for a typical sulfonamide synthesis.

Representative Reaction Data

The following table summarizes typical conditions and outcomes for the sulfonylation of various amines.

| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | DCM | Pyridine | 0 → RT | 4 | >90% |

| Benzylamine | THF | Et₃N | 0 → RT | 2 | >95% |

| Morpholine | DCM | Et₃N | 0 → RT | 2 | >95% |

| L-Proline Methyl Ester | ACN | DIPEA | 0 → RT | 6 | ~85-90% |

Conclusion

This compound is a superior reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity is mechanistically driven by the potent electron-withdrawing nature of its chloro and cyano substituents, which render the sulfonyl sulfur highly electrophilic. This inherent reactivity, combined with the strategic value of the incorporated 3-chloro-5-cyanophenylsulfonyl moiety in modulating molecular properties, establishes it as an indispensable tool for professionals in organic synthesis and drug development. Understanding its core mechanism of action is paramount to leveraging its full potential in the creation of complex and biologically active molecules.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1131397-77-7 | MFCD18392429 | this compound [aaronchem.com]

- 3. 1131397-77-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound CAS#: 1131397-77-7 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Reagents that possess multiple, orthogonally reactive functional groups offer synthetic chemists a powerful toolkit for constructing complex molecular architectures with precision and efficiency. This compound is an exemplary bifunctional reagent, incorporating a highly reactive sulfonyl chloride, a versatile cyano group, and a chloro-substituted aromatic ring. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in chemical synthesis and drug development.

This molecule's utility stems from the distinct reactivity of its constituent parts. The sulfonyl chloride group is a potent electrophile, primarily used for the synthesis of sulfonamides—a privileged functional group in medicinal chemistry.[1][2] The chloro and cyano moieties serve as valuable handles for further synthetic transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, or reductions, enabling the generation of diverse compound libraries from a single, advanced intermediate.[3][4]

This document will elucidate the core physicochemical properties, outline a logical synthetic pathway, detail its principal reactions and applications, and provide exemplary experimental protocols grounded in established chemical principles.

Key Identifiers:

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO₂S | [3][5] |

| Molecular Weight | 236.08 g/mol | [3][6] |

| Appearance | White to light yellow powder/crystal | [8] |

| Purity | Typically ≥98% | [3] |

| Canonical SMILES | N#CC1=CC(Cl)=CC(S(=O)(=O)Cl)=C1 | [5] |

| InChI Key | NNCVCCCUFMTMRO-UHFFFAOYSA-N | [5] |

Synthesis Pathway and Mechanism

Aryl sulfonyl chlorides are most commonly synthesized via the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[1] This direct and robust method is the most logical pathway to access this compound from a readily available starting material.

Proposed Synthesis: The synthesis initiates from 3-chlorobenzonitrile. The electron-withdrawing nature of both the chloro and cyano groups deactivates the aromatic ring towards electrophilic substitution. However, they direct incoming electrophiles to the meta position relative to themselves. The position between the two groups (C5 relative to chlorine) is sterically accessible and electronically favored for sulfonation.

The overall transformation is the direct chlorosulfonation of 3-chlorobenzonitrile using an excess of chlorosulfonic acid (ClSO₃H).

Caption: Proposed synthesis of the title compound via chlorosulfonation.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related cationic species. The aromatic π-system of 3-chlorobenzonitrile attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step, typically by a chloride ion, restores the aromaticity of the ring and yields the final product. The harsh conditions required are typical for the sulfonation of deactivated aromatic rings.[1]

Core Reactivity and Key Applications

The synthetic value of this compound lies in its capacity to undergo a variety of chemical transformations, making it a strategic intermediate for building molecular complexity.

Primary Application: Sulfonamide Synthesis

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines in the presence of a base to form sulfonamides.[2][9][10] This reaction is a cornerstone of medicinal chemistry.

Significance of the Sulfonamide Moiety:

-

Bioisostere: Sulfonamides are widely used as bioisosteres for carboxylic acids and amides, offering similar hydrogen bonding capabilities but with different physicochemical properties.[1]

-

Pharmacological Activity: The sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][10]

-

Improved Properties: Compared to amides, sulfonamides often exhibit increased metabolic stability and improved water solubility and bioavailability.[1]

The general reaction scheme is illustrated below. The base (e.g., pyridine, triethylamine) is crucial for neutralizing the HCl byproduct generated during the reaction.

Caption: General workflow for the synthesis of sulfonamides.

Secondary Reactions: A Trifunctional Handle

Beyond sulfonamide formation, the chloro and cyano groups provide opportunities for sequential, selective modifications.

-

Chloro Group: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl substituents.[4] This is a powerful method for extending the molecular framework.

-

Cyano Group: The nitrile functionality is highly versatile. It can be:

-

Hydrolyzed to a carboxylic acid or a primary amide.

-

Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

-

Converted to a tetrazole ring, a common carboxylic acid surrogate in medicinal chemistry.

-

This trifunctional nature allows for the synthesis of complex, three-dimensional molecules from a single, readily accessible starting material, making it an ideal scaffold for creating libraries of compounds for high-throughput screening.[3]

Exemplary Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a representative, self-validating protocol for the synthesis of N-benzyl-3-chloro-5-cyanobenzene-1-sulfonamide.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (dried, 2.0-3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base and Nucleophile: To the cooled solution, add pyridine (2.0-3.0 eq) followed by the dropwise addition of benzylamine (1.1 eq). Causality: The excess base ensures complete neutralization of the generated HCl, driving the reaction to completion. The reaction is performed at 0 °C to control the exotherm and minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

-

1M HCl (2x) to remove excess pyridine and unreacted benzylamine.

-

Water (1x).

-

Saturated NaHCO₃ solution (1x) to remove any residual acid.

-

Brine (1x) to facilitate phase separation.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide product.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Safety and Handling

As a sulfonyl chloride, this reagent requires careful handling.

-

Corrosive: It is corrosive and can cause severe skin burns and eye damage.[11]

-

Moisture Sensitive: It reacts with water (moisture) to produce hydrochloric acid and the corresponding sulfonic acid. All handling should be performed under anhydrous conditions and in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value synthetic intermediate characterized by its trifunctional nature. Its primary role as a precursor to sulfonamides places it at the center of many medicinal chemistry programs. Furthermore, the presence of strategically positioned chloro and cyano groups provides chemists with multiple avenues for subsequent molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1131397-77-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound CAS#: 1131397-77-7 [amp.chemicalbook.com]

- 8. 3-Cyanobenzene-1-sulfonyl chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. cbijournal.com [cbijournal.com]

- 11. 3-Cyanobenzene-1-sulfonyl chloride | C7H4ClNO2S | CID 2801360 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-5-cyanobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloro-5-cyanobenzene-1-sulfonyl chloride, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, chemical properties, and reactivity, with a particular focus on its application in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying scientific principles that govern its use.

Introduction: The Significance of a Versatile Sulfonyl Chloride

This compound is an aromatic sulfonyl chloride that has garnered interest in the field of drug discovery due to its trifunctional nature. The presence of a sulfonyl chloride group, a nitrile moiety, and a chloro substituent on the benzene ring offers multiple avenues for chemical modification, making it a valuable scaffold for creating diverse molecular libraries. The sulfonyl chloride is a highly reactive functional group that readily forms sulfonamides upon reaction with primary and secondary amines, a cornerstone of many therapeutic agents. The chloro and cyano groups provide opportunities for further functionalization through various cross-coupling reactions or nucleophilic substitutions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The strategic placement of these functional groups makes this compound an attractive starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[1] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1131397-77-7 | [4] |

| Molecular Formula | C₇H₃Cl₂NO₂S | [5] |

| Molecular Weight | 236.08 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Typically ≥98% |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.8 - 8.2 | m | 3H | Ar-H |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 120 - 140 | Ar-C |

| Nitrile Carbon | ~115 | -C≡N |

Note: Specific chemical shifts and coupling constants can be found on resources like ChemicalBook.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Sulfonyl Chloride (S=O stretch) | 1370-1400 (asymmetric) and 1180-1200 (symmetric) |

| Nitrile (C≡N stretch) | 2220-2260 |

| Aromatic C-H stretch | 3000-3100 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.[7] Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), molecules containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1.[8][9] This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule or its fragments.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a well-established synthetic route starting from 3-chloro-5-aminobenzonitrile. The following protocol is adapted from the synthesis of the closely related 3-cyanobenzene-1-sulfonyl chloride and is based on the Sandmeyer-type reaction of a diazonium salt with sulfur dioxide.[5][10]

Rationale Behind the Experimental Choices

The chosen synthetic strategy involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride functionality. This method is widely used for the preparation of aromatic sulfonyl chlorides due to its reliability and the availability of starting materials. The use of low temperatures during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst in the subsequent reaction with sulfur dioxide, facilitating the formation of the sulfonyl chloride.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Chloro-5-aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-5-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 0 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound as a white to off-white solid.

-

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction, often referred to as the Hinsberg test, is a cornerstone in the synthesis of a vast number of biologically active molecules.[11][12]

Sulfonamide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed as a byproduct.[13][14]

Caption: General reaction for sulfonamide synthesis.

The sulfonamide linkage is a key structural motif in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its ability to mimic the transition state of enzymatic reactions.[15]

Application in the Synthesis of Kinase Inhibitors

The structural features of this compound make it an ideal building block for the synthesis of kinase inhibitors. The sulfonamide group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many inhibitors. The 3-chloro-5-cyanophenyl moiety can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, where the chloro and cyano groups can be further functionalized to enhance potency and selectivity.[1]

For instance, the aniline moiety of many kinase inhibitors, which often interacts with the hinge region, can be replaced or supplemented with a sulfonamide derived from this compound. The chloro and cyano groups can then be used as handles for introducing other functionalities through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, or nucleophilic aromatic substitution, allowing for the exploration of the surrounding chemical space and the optimization of drug-like properties.[16]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the creation of diverse and complex molecular architectures. The straightforward synthesis of sulfonamides from this reagent, coupled with the potential for further functionalization of the aromatic ring, makes it a powerful tool in the design and development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyanobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

- 7. youtube.com [youtube.com]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

- 11. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Frontier of Sulfonyl Chlorides: A Technical Guide to Novel Research Applications

Introduction: Re-evaluating a Classic Reagent

For decades, sulfonyl chlorides (R-SO₂Cl) have been foundational reagents in organic synthesis, primarily recognized for their reliable reactivity with nucleophiles to form sulfonamides and sulfonate esters. This reactivity has cemented their role in the pharmaceutical industry, where the sulfonamide moiety is a cornerstone of numerous therapeutic agents, including antibiotics and diuretics.[1][2][3] However, to view sulfonyl chlorides solely through this traditional lens is to overlook a burgeoning field of innovative applications. Recent advancements have propelled these versatile electrophiles into the realms of chemical biology, materials science, and advanced drug discovery, unlocking unprecedented opportunities for researchers and drug development professionals.

This technical guide moves beyond the textbook depiction of sulfonyl chlorides. It is designed for the practicing researcher, offering an in-depth exploration of the novel applications that are redefining the utility of this classic functional group. We will delve into the causality behind experimental choices, provide actionable protocols for cutting-edge techniques, and present a forward-looking perspective on the potential of newly designed sulfonyl chloride-based tools.

I. The Evolving Landscape of Sulfonyl Chloride Synthesis

The accessibility of diverse sulfonyl chlorides is paramount to their application. While traditional methods like the reaction of sulfonic acids with chlorinating agents remain prevalent[1], the demand for functionalized and sensitive sulfonyl chlorides has driven the development of milder and more efficient synthetic routes.

Continuous Flow Synthesis: A Paradigm Shift in Safety and Efficiency

The synthesis of sulfonyl chlorides is often highly exothermic, posing significant safety risks in batch production.[4][5] Continuous flow chemistry has emerged as a transformative solution, offering superior control over reaction parameters and enhancing process safety.[5]

A notable continuous flow protocol involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides.[4][5] This method provides a high space-time yield and has been successfully applied to a range of aliphatic and aromatic substrates.[4]

Experimental Protocol: Continuous Flow Synthesis of Sulfonyl Chlorides [5]

Objective: To synthesize sulfonyl chlorides from thiols or disulfides using a continuous flow setup with DCH.

Materials:

-

Thiol or disulfide substrate

-

1,3-dichloro-5,5-dimethylhydantoin (DCH)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Continuous flow reactor system (e.g., microreactor or tube reactor) with pumps and back-pressure regulator

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the thiol or disulfide in a mixture of acetonitrile and water.

-

Prepare a separate solution of DCH in acetonitrile.

-

-

System Setup:

-

Set up the continuous flow reactor with two inlet pumps, a mixing unit, a residence time unit (coiled tubing), and a back-pressure regulator.

-

Ensure the reactor is clean and dry before use.

-

-

Reaction Execution:

-

Pump the two reagent solutions into the reactor at controlled flow rates to achieve the desired stoichiometry and residence time.

-

Maintain the reactor at the optimized temperature (often ambient, but may require optimization for specific substrates).

-

The reaction mixture flows through the residence time unit, where the conversion to the sulfonyl chloride occurs.

-

-

Work-up and Isolation:

-

The output from the reactor is collected.

-

The solvent is removed under reduced pressure.

-

The crude sulfonyl chloride can be purified by standard methods such as crystallization or chromatography.

-

Causality: The use of a continuous flow system allows for precise control of mixing, temperature, and residence time, which is crucial for managing the exothermicity of the reaction and minimizing the formation of byproducts. The small reactor volume enhances safety by limiting the amount of reactive material at any given time.[4][5]

II. Precision Targeting in Chemical Biology: Sulfonyl Halides as Covalent Probes

The ability to selectively and covalently modify proteins is a powerful tool in chemical biology for understanding protein function and for developing novel therapeutics. While sulfonyl chlorides have been used for protein labeling, their high reactivity can lead to non-specific modifications. This has led to the rise of sulfonyl fluorides (R-SO₂F) as more selective "warheads" for covalent probes and inhibitors.[6]

Sulfonyl Fluorides vs. Sulfonyl Chlorides: A Tale of Two Reactivities

The key difference between sulfonyl fluorides and chlorides lies in their stability and reactivity. Sulfonyl fluorides are generally more stable to hydrolysis and reduction than their chloride counterparts.[6][7][8] This enhanced stability allows them to be used in complex biological systems with less off-target reactivity.[6] While sulfonyl chlorides react readily with a broad range of nucleophiles, sulfonyl fluorides exhibit more selective reactivity, targeting not only the highly nucleophilic cysteine but also other residues like serine, threonine, tyrosine, lysine, and histidine, depending on the local protein microenvironment.[6][9]

| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides |

| Reactivity | High | Moderate, more selective |

| Stability | Less stable, sensitive to moisture | More stable to hydrolysis and reduction[6][8] |

| Target Residues | Broad nucleophile reactivity | Ser, Thr, Tyr, Lys, Cys, His[9] |

| Applications | General bioconjugation (e.g., Dansyl chloride) | Covalent inhibitors, chemical probes[6] |

Diagram: Reactivity Comparison of Sulfonyl Halides

Caption: Comparative reactivity of sulfonyl chlorides and fluorides with biological nucleophiles.

Dansyl Chloride: A Classic Probe with Modern Applications

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic example of a sulfonyl chloride used for protein labeling. It reacts with primary amino groups, such as the N-terminus and the ε-amino group of lysine residues, to form fluorescent sulfonamide adducts.[10][11] This fluorescence is sensitive to the local environment, making dansyl chloride a useful tool for studying protein conformation and dynamics.[10]

Experimental Protocol: Protein Labeling with Dansyl Chloride [2][11]